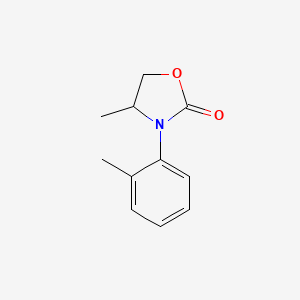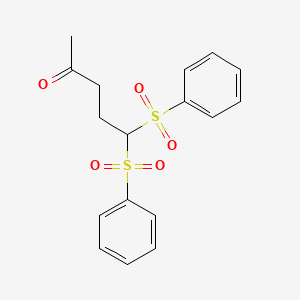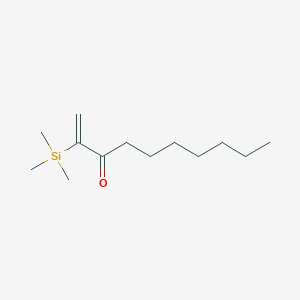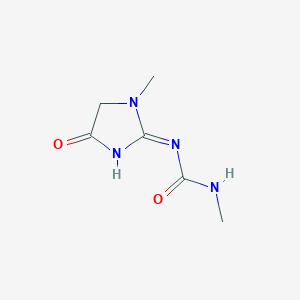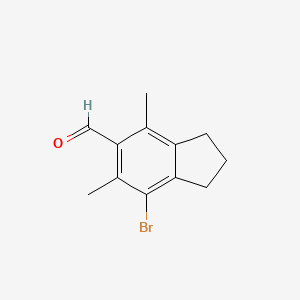
7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with a complex structure that includes a bromine atom, two methyl groups, and an aldehyde functional group. This compound is part of the indene family, which is known for its bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The presence of the bromine atom and the aldehyde group makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde typically involves multiple steps. One common method starts with the bromination of 4,6-dimethyl-2,3-dihydro-1H-indene, followed by the introduction of the aldehyde group through formylation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and reduced production costs. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid.
Reduction: 7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The presence of the bromine atom and the aldehyde group can influence its reactivity and binding affinity to these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dimethyl-2,3-dihydro-1H-indene: Lacks the bromine atom and aldehyde group.
7-Bromo-2,3-dihydro-1H-indene-5-carbaldehyde: Lacks the methyl groups.
4,6-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde: Lacks the bromine atom.
Uniqueness
The unique combination of the bromine atom, methyl groups, and aldehyde functional group in 7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde makes it a versatile compound for various chemical reactions and applications. Its structure allows for specific interactions and reactivity that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
88632-92-2 |
|---|---|
Molekularformel |
C12H13BrO |
Molekulargewicht |
253.13 g/mol |
IUPAC-Name |
7-bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde |
InChI |
InChI=1S/C12H13BrO/c1-7-9-4-3-5-10(9)12(13)8(2)11(7)6-14/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
IKJHWRMJIBOUFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CCCC2=C(C(=C1C=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


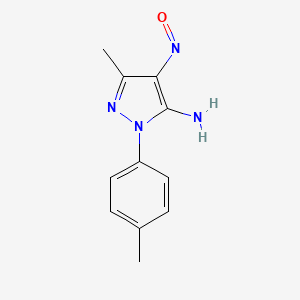
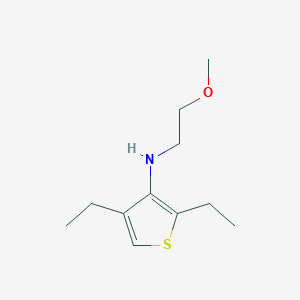
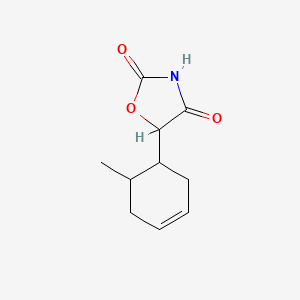
![lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1'-cyclopropane]](/img/structure/B14389650.png)
![6-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)hex-4-en-3-one](/img/structure/B14389651.png)

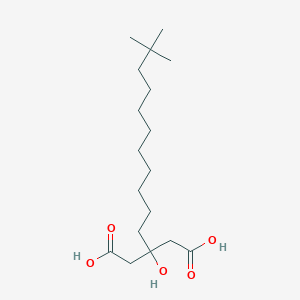

![2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-1-OL](/img/structure/B14389668.png)
![2,2'-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol)](/img/structure/B14389675.png)
